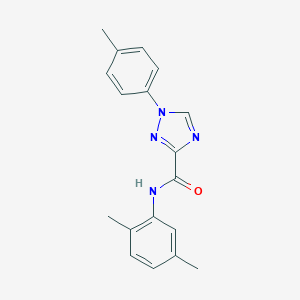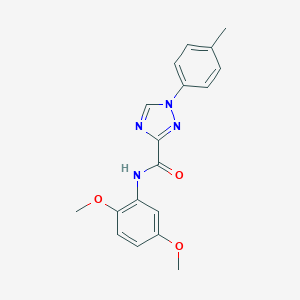![molecular formula C18H13FN4OS B278958 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting various cellular pathways involved in cancer cell growth, microbial proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth by disrupting cell membranes, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. It has shown activity against various cancer cell lines, bacterial and fungal strains, and has anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Additionally, it may be useful to explore its potential as a combination therapy with other anticancer, antimicrobial, or anti-inflammatory agents. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity to assess its safety and efficacy as a therapeutic agent. Overall, the study of this compound holds great promise for the development of novel therapeutic agents in various fields.
Méthodes De Synthèse
The synthesis of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminophenyl-6-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with (E)-2-(3-fluorophenyl)acrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the resulting product is purified using standard methods.
Applications De Recherche Scientifique
3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial properties and has shown activity against various bacterial and fungal strains. Furthermore, it has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C18H13FN4OS |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN4OS/c1-24-15-8-5-12(6-9-15)7-10-16-22-23-17(20-21-18(23)25-16)13-3-2-4-14(19)11-13/h2-11H,1H3/b10-7+ |
Clé InChI |
MIUACQVEAIIIGW-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)









![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
